molecular formula C24H24N4O3S B11608987 1-{6-[4-(cyclopentyloxy)phenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone

1-{6-[4-(cyclopentyloxy)phenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone

Cat. No.: B11608987
M. Wt: 448.5 g/mol
InChI Key: VOTRKNKCIWVDKB-UHFFFAOYSA-N
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Description

1-{6-[4-(cyclopentyloxy)phenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-[4-(cyclopentyloxy)phenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core benzoxazepine structure, followed by the introduction of the triazine ring and the attachment of the cyclopentyloxy and methylsulfanyl groups. The final step involves the addition of the ethanone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{6-[4-(cyclopentyloxy)phenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce ketones or carboxylic acids, while reduction might produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that could be useful in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects.

    Industry: It might be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-{6-[4-(cyclopentyloxy)phenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific application and context.

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

1-[6-(4-cyclopentyloxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C24H24N4O3S/c1-15(29)28-20-10-6-5-9-19(20)21-22(25-24(32-2)27-26-21)31-23(28)16-11-13-18(14-12-16)30-17-7-3-4-8-17/h5-6,9-14,17,23H,3-4,7-8H2,1-2H3

InChI Key

VOTRKNKCIWVDKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(C=C4)OC5CCCC5

Origin of Product

United States

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